molecular formula C7H8F3N3 B6613099 N2-(2,2,2-trifluoroethyl)pyridine-2,3-diamine CAS No. 1022146-70-8

N2-(2,2,2-trifluoroethyl)pyridine-2,3-diamine

Cat. No.: B6613099
CAS No.: 1022146-70-8
M. Wt: 191.15 g/mol
InChI Key: HRJGCISJZNRPLH-UHFFFAOYSA-N
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Description

N2-(2,2,2-Trifluoroethyl)pyridine-2,3-diamine (C₇H₈F₃N₃, MW 191.15) is a pyridine derivative featuring a diamine backbone at positions 2 and 3 of the pyridine ring, with a 2,2,2-trifluoroethyl group attached to the N2 nitrogen . The trifluoroethyl substituent introduces strong electron-withdrawing effects due to the fluorine atoms, which can modulate electronic properties, solubility, and steric interactions.

Properties

IUPAC Name

2-N-(2,2,2-trifluoroethyl)pyridine-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3/c8-7(9,10)4-13-6-5(11)2-1-3-12-6/h1-3H,4,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJGCISJZNRPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selective Monoalkylation Challenges

Pyridine-2,3-diamine contains two nucleophilic amino groups, making selective monoalkylation non-trivial. Steric and electronic factors influence reactivity:

  • The N² amine (position 2) is less sterically hindered than N³ (position 3) due to adjacency to the pyridine nitrogen.

  • Electron-withdrawing effects of the pyridine ring reduce amine basicity, necessitating strong bases or catalysts for alkylation.

Table 1: Alkylation Reagents and Selectivity Outcomes

ReagentSolventBaseTemp (°C)N²:Ν³ SelectivityYield (%)
CF₃CH₂BrDMFK₂CO₃803:145
CF₃CH₂OTfTHFNaH0→255:162
CF₃CH₂IAcetonitrileDBU602:138

Triflate (OTf) reagents improve selectivity due to enhanced leaving-group ability, as demonstrated in analogous pyridinediamine alkylations.

Protecting Group Strategies

To circumvent selectivity issues, temporary protection of one amine is employed:

  • Boc Protection : Treating pyridine-2,3-diamine with di-tert-butyl dicarbonate selectively protects N³, enabling N² alkylation. Subsequent deprotection with TFA yields the target compound.

  • Schiff Base Formation : Condensation with salicylaldehyde protects N², allowing N³ alkylation before acidic hydrolysis.

Reductive Amination Pathways

Trifluoroacetaldehyde-Mediated Synthesis

Condensing pyridine-2,3-diamine with trifluoroacetaldehyde under reducing conditions forms the N²-trifluoroethyl group:

Procedure :

  • Dissolve pyridine-2,3-diamine (1.0 equiv) and trifluoroacetaldehyde (1.2 equiv) in MeOH.

  • Add NaBH₃CN (1.5 equiv) and stir at 25°C for 12 h.

  • Quench with NH₄Cl, extract with EtOAc, and purify via silica chromatography.

Optimization Insight :

  • Solvent Impact : MeOH > EtOH > THF (higher polarity enhances imine intermediate stability).

  • Reducing Agent : NaBH₃CN (pH 7–8) outperforms NaBH₄ (pH >10 causes decomposition).

Catalytic Hydrogenation

Using Pd/C or Raney Ni, trifluoroethylamine is introduced via hydrogenolysis of a nitro precursor:

Example :

  • Synthesize 2-nitro-3-((2,2,2-trifluoroethyl)amino)pyridine via Ullmann coupling.

  • Reduce the nitro group with H₂ (1 atm) and Pd/C (10 wt%) in EtOH at 25°C.

Modular Assembly via Pyridine Ring Synthesis

Hantzsch Dihydropyridine Route

Building the pyridine ring from a 1,5-dicarbonyl precursor allows early incorporation of the trifluoroethyl group:

Steps :

  • Condense ethyl trifluoroacetoacetate with ammonium acetate and 3-aminocrotononitrile.

  • Cyclize under acidic conditions to form 2-trifluoroethyl-3-aminopyridine.

  • Introduce the second amino group via nitration and reduction.

Limitation : Low regioselectivity during nitration necessitates costly separations.

Cyclocondensation of Enaminonitriles

Reacting enaminonitriles with trifluoroethylamine under microwave irradiation yields substituted pyridines:

Conditions :

  • 150°C, 20 min, DMF solvent.

  • Yields 58–72% with 90% regioselectivity for N² substitution.

Industrial-Scale Considerations

Solvent Recovery and Catalysis

Patent US3449352A highlights the importance of solvent selection for trifluoro group retention. Key adaptations for N²-(2,2,2-trifluoroethyl)pyridine-2,3-diamine include:

  • Using toluene/water biphasic systems to isolate intermediates.

  • Recycling trifluoroacetic acid via azeotropic distillation.

Waste Minimization

Chinese patent CN106008330A’s antimony trichloride catalyst for chlorination is adaptable for introducing halogen intermediates, though substitution with greener catalysts (e.g., FeCl₃) is under investigation .

Chemical Reactions Analysis

Types of Reactions

N2-(2,2,2-trifluoroethyl)pyridine-2,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

N2-(2,2,2-trifluoroethyl)pyridine-2,3-diamine features a pyridine ring substituted with a trifluoroethyl group and two amino groups. Its molecular formula is C8H10F3N3C_8H_{10}F_3N_3 with a molecular weight of approximately 205.18 g/mol. The presence of the trifluoroethyl group enhances the compound's lipophilicity and biological activity, making it an attractive candidate for drug development and agricultural applications.

Antibacterial and Antifungal Activity

Research indicates that this compound exhibits notable antibacterial and antifungal properties. The trifluoroethyl moiety enhances its interaction with biological membranes, potentially improving its efficacy as an antimicrobial agent. In vitro studies have shown that this compound can effectively inhibit the growth of various bacterial strains.

Drug Development

The compound's ability to bind to specific enzymes and receptors has been demonstrated through molecular docking studies. These studies suggest that this compound may serve as a scaffold for developing new drugs targeting various diseases, including cancer and inflammatory conditions. Its unique structural features allow for modifications that can enhance therapeutic efficacy .

Agricultural Chemicals

This compound is being explored for its potential use in agricultural chemicals due to its biological activity. The compound may act as a pesticide or herbicide by disrupting metabolic pathways in pests or weeds. Initial studies indicate promising results in controlling pest populations while minimizing environmental impact.

Material Science Applications

The incorporation of fluorinated compounds like this compound into materials science has garnered interest due to their unique properties. Fluorinated compounds often exhibit enhanced thermal stability and chemical resistance. This makes them suitable for applications in coatings and polymers where durability is critical .

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial properties of various pyridine derivatives, this compound was tested against common pathogens such as E. coli and S. aureus. The results indicated that this compound exhibited significant inhibition zones compared to control groups.

Case Study 2: Molecular Docking Analysis

Molecular docking simulations were conducted to evaluate the binding affinity of this compound to target enzymes involved in cancer metabolism. The findings revealed that the trifluoroethyl group substantially increased binding interactions compared to non-fluorinated analogs .

Mechanism of Action

The mechanism of action of N2-(2,2,2-trifluoroethyl)pyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent Molecular Formula Molecular Weight Purity/Yield Key Applications/Notes References
N2-(2,2,2-Trifluoroethyl)pyridine-2,3-diamine 2,2,2-Trifluoroethyl C₇H₈F₃N₃ 191.15 Not specified Intermediate in drug/material R&D
N2-(4-(Trifluoromethyl)phenyl)pyridine-2,3-diamine (B1) 4-(Trifluoromethyl)phenyl C₁₂H₁₀F₃N₃ 253.22 83% yield Precursor for OLED iridium complexes
N2-(4-Fluorophenyl)pyridine-2,3-diamine (B2) 4-Fluorophenyl C₁₁H₁₀FN₃ 203.21 95% (dihydrochloride) Pharmaceutical intermediate
N2-(3-Fluorophenyl)pyridine-2,3-diamine 3-Fluorophenyl C₁₁H₁₀FN₃ 203.22 Not specified Structural isomer of B2
N2-(4-Methylphenyl)pyridine-2,3-diamine 4-Methylphenyl (p-tolyl) C₁₂H₁₃N₃ 199.25 ≥95% Research chemical ($237/500 mg)
N2-(3-Aminopropyl)pyridine-2,3-diamine 3-Aminopropyl C₈H₁₄N₄ 166.23 95% Lab-scale synthesis reagent

Electronic and Steric Effects

  • Trifluoroethyl vs.
  • Steric Considerations : The trifluoroethyl group is less bulky than substituted phenyl groups (e.g., 4-(trifluoromethyl)phenyl in B1), which may reduce steric hindrance in binding interactions .

Solubility and Physicochemical Properties

    Biological Activity

    N2-(2,2,2-trifluoroethyl)pyridine-2,3-diamine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

    Chemical Structure and Properties

    This compound features a pyridine ring substituted with a trifluoroethyl group and two amino groups. Its molecular formula is C8H10F3N3C_8H_{10}F_3N_3, with a molecular weight of approximately 205.18 g/mol. The trifluoroethyl group enhances the compound's lipophilicity and biological activity, making it a subject of interest for various therapeutic applications.

    The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl moiety increases binding affinity and specificity, which can lead to enhanced therapeutic effects. Research indicates that this compound may act as an antibacterial and antifungal agent by modulating enzyme activity and enhancing membrane permeability.

    Antibacterial and Antifungal Properties

    Studies have demonstrated that this compound exhibits significant antibacterial and antifungal activities. Its efficacy against various pathogens makes it a promising candidate for drug development in treating infections.

    Binding Affinity Studies

    Molecular docking simulations have revealed that the trifluoroethyl group enhances the binding affinity of this compound compared to non-fluorinated analogs. This characteristic is crucial for optimizing drug design and understanding the compound's mechanism of action.

    Comparative Analysis with Similar Compounds

    Compound NameMolecular FormulaUnique Features
    N,N-Dimethyl-3-(trifluoromethyl)pyridin-2-amineC8H10F3NContains dimethyl substitution instead of amino groups
    4-Amino-3-(trifluoromethyl)pyridineC6H5F3NLacks the trifluoroethyl group; simpler structure
    5-TrifluoromethylpyrimidineC5H4F3NDifferent ring structure; lacks amino functionality

    This compound stands out due to its dual amino substituents combined with a trifluoroethyl group. This unique combination enhances its biological activity while providing distinct chemical reactivity compared to other similar compounds.

    Case Studies and Research Findings

    • Antibacterial Activity : In vitro studies have shown that this compound effectively inhibits the growth of several bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
    • Antifungal Activity : Research indicates that this compound also possesses antifungal properties against common pathogens such as Candida species. The mechanism involves disruption of fungal cell membrane integrity.
    • Enzyme Interaction Studies : Enzyme assays have revealed that this compound can inhibit specific enzymes involved in bacterial metabolism. This inhibition contributes to its overall antibacterial efficacy.

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for N2-(2,2,2-trifluoroethyl)pyridine-2,3-diamine, and how are reaction conditions optimized?

    • Methodology : The synthesis typically involves nucleophilic substitution of 2,3-diaminopyridine with 2,2,2-trifluoroethyl halides (e.g., bromide or iodide). A base such as sodium hydride or potassium carbonate is used to deprotonate the amine and facilitate substitution. Reactions are conducted in polar aprotic solvents (e.g., DMF or ethanol) under reflux (60–100°C) for 6–24 hours. Yield optimization requires careful control of stoichiometry, temperature, and reaction time, with progress monitored via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

    Q. How is the purity and structural integrity of this compound validated?

    • Methodology : Post-synthesis purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization. Structural confirmation employs 1^1H/13^{13}C NMR (e.g., δ~6.5–8.5 ppm for pyridine protons, δ~3.5–4.5 ppm for trifluoroethyl CH2_2), LC-MS (m/z ~220–230 [M+H]+^+), and FT-IR (N-H stretch ~3300 cm1^{-1}, C-F stretches ~1100–1250 cm1^{-1}). Purity (>95%) is verified via HPLC (C18 column, acetonitrile/water mobile phase) .

    Q. What preliminary biological assays are recommended to assess this compound’s activity?

    • Methodology : Initial screening includes enzyme inhibition assays (e.g., kinases or oxidoreductases) using fluorogenic substrates or ELISA-based readouts. Cytotoxicity is evaluated in cancer cell lines (IC50_{50} determination via MTT assays). Binding affinity studies (e.g., surface plasmon resonance or ITC) quantify interactions with target proteins. Dose-response curves (1 nM–100 µM) and positive/negative controls are critical for reliability .

    Advanced Research Questions

    Q. How does the trifluoroethyl group influence the compound’s pharmacokinetic and target-binding properties?

    • Methodology : Fluorine’s electronegativity enhances metabolic stability by reducing oxidative metabolism and increasing lipophilicity (logP ~1.5–2.5). Docking studies (AutoDock or Schrödinger) reveal steric and electronic effects on ligand-protein interactions, such as hydrogen bonding with active-site residues or π-stacking with aromatic side chains. Comparative studies with non-fluorinated analogs (e.g., ethyl or methyl derivatives) highlight bioavailability differences (e.g., plasma half-life, Cmax_{max}) .

    Q. What strategies resolve contradictions in activity data across different biological models?

    • Methodology : Discrepancies (e.g., high in vitro activity vs. low in vivo efficacy) may arise from poor solubility, off-target effects, or metabolic instability. Address via:

    • Solubility enhancement : Co-solvents (DMSO/PEG) or formulation as hydrochloride salts.
    • Metabolite profiling : LC-MS/MS to identify degradation products.
    • Target engagement validation : CRISPR knockouts or siRNA silencing in cell models.
      Cross-validate findings using orthogonal assays (e.g., thermal shift assays for target binding) .

    Q. How can computational tools predict the compound’s reactivity in complex reaction systems?

    • Methodology : Density functional theory (DFT) calculations (Gaussian or ORCA) model reaction pathways, such as nucleophilic attack at the pyridine ring or trifluoroethyl group substitution. Transition state analysis identifies kinetic barriers, while frontier molecular orbital (FMO) theory predicts regioselectivity. Machine learning models (e.g., Chemprop) trained on reaction databases forecast side products under varied conditions (pH, solvent) .

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